molecular formula C9H11Br B2444341 (1R,5R,6R)-5-Bromobicyclo[4.2.1]nona-2,7-diene CAS No. 2550996-87-5

(1R,5R,6R)-5-Bromobicyclo[4.2.1]nona-2,7-diene

Cat. No.: B2444341
CAS No.: 2550996-87-5
M. Wt: 199.091
InChI Key: NOXASCZUCMNKET-HRDYMLBCSA-N
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Description

(1R,5R,6R)-5-Bromobicyclo[421]nona-2,7-diene is a bicyclic organic compound characterized by its unique structure, which includes a bromine atom attached to a bicyclo[421]nona-2,7-diene framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5R,6R)-5-Bromobicyclo[4.2.1]nona-2,7-diene typically involves the bromination of bicyclo[4.2.1]nona-2,7-diene. One common method is the addition of bromine to the double bonds of bicyclo[4.2.1]nona-2,7-diene under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the bromination reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(1R,5R,6R)-5-Bromobicyclo[4.2.1]nona-2,7-diene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrogenated product.

Common Reagents and Conditions

    Substitution: Common reagents include sodium iodide in acetone for halogen exchange reactions.

    Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) are used for epoxidation.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for reduction.

Major Products Formed

    Substitution: Products include various substituted bicyclo[4.2.1]nona-2,7-dienes depending on the nucleophile used.

    Oxidation: Epoxides and other oxidized derivatives.

    Reduction: Hydrogenated bicyclo[4.2.1]nona-2,7-diene.

Scientific Research Applications

Chemistry

In chemistry, (1R,5R,6R)-5-Bromobicyclo[421]nona-2,7-diene is used as a building block for the synthesis of more complex molecules

Biology and Medicine

While specific biological applications of this compound are less documented, its derivatives may have potential in medicinal chemistry for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and resins, due to its reactive bromine atom and bicyclic structure.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[4.2.1]nona-2,7-diene: The parent compound without the bromine atom.

    5-Chlorobicyclo[4.2.1]nona-2,7-diene: A similar compound with a chlorine atom instead of bromine.

    5-Iodobicyclo[4.2.1]nona-2,7-diene: A similar compound with an iodine atom instead of bromine.

Uniqueness

(1R,5R,6R)-5-Bromobicyclo[4.2.1]nona-2,7-diene is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and the types of reactions it can undergo, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

(1R,5R,6R)-5-bromobicyclo[4.2.1]nona-2,7-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Br/c10-9-3-1-2-7-4-5-8(9)6-7/h1-2,4-5,7-9H,3,6H2/t7-,8+,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXASCZUCMNKET-HRDYMLBCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2CC(C1Br)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=C[C@H]2C[C@@H]([C@@H]1Br)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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